3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a member of the quinazolinone family, which is characterized by a nitrogen-containing heterocyclic structure. This compound features a thioxo group at the 2-position and a pentyl substituent at the 3-position, contributing to its potential biological activities. Quinazolinones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects . The structural uniqueness of 3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one may enhance its therapeutic potential compared to other derivatives.
This compound falls under the category of thioxo-2,3-dihydroquinazolin-4(1H)-ones, which are recognized for their significant role in medicinal chemistry as scaffolds for drug development. The classification of this compound is based on its structural features, which include:
The synthesis of 3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be achieved through various methods. One common approach involves the reaction of 2-aminobenzamide with thiocarbonyl compounds such as carbon disulfide or thiourea under acidic or basic conditions. This cyclization process is crucial for forming the quinazolinone ring structure.
Recent studies have also explored greener synthetic methodologies that utilize environmentally friendly solvents and catalysts to enhance yield and reduce toxicity in the synthesis of related compounds .
The molecular formula for 3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is C12H16N2OS. The structural features include:
The three-dimensional structure can be further elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into molecular conformation and interactions .
3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can participate in several chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific biological targets:
Understanding these interactions is crucial for evaluating its therapeutic potential.
The physical properties of 3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one include:
Chemical properties include:
3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has potential applications in various scientific fields:
The ongoing research into this compound's properties and applications underscores its significance in advancing medicinal chemistry and drug discovery efforts.
The quinazolinone nucleus—a bicyclic framework comprising a benzene ring fused with a pyrimidin-4(3H)-one moiety—represents a structurally versatile and pharmacologically privileged scaffold in medicinal chemistry. This heterocyclic system exists in tautomeric equilibrium between 4-hydroxyquinazoline and 4(3H)-quinazolinone forms, with the latter predominating in biological contexts [10]. Natural derivatives of this scaffold, such as the antimalarial alkaloid from Dichroa febrifuga, historically underscored its therapeutic potential, while contemporary synthetic methodologies have enabled systematic exploration of its bioactivity space [10]. The 2,3-dihydroquinazolin-4(1H)-one variant, wherein the C3-N4 bond is saturated, exhibits enhanced conformational flexibility and reduced planarity compared to fully aromatic analogues. This imparts distinct physicochemical and pharmacodynamic properties exploitable for targeted drug design [1] [7]. Within this subclass, strategic substitutions at N3, C2, and the fused phenyl ring generate diverse pharmacophores capable of modulating clinically relevant biological pathways with high precision.
2,3-Dihydroquinazolin-4(1H)-one derivatives constitute a "privileged scaffold" capable of delivering high-affinity ligands across multiple receptor classes. Evans et al. initially conceptualized privileged structures as molecular frameworks with intrinsic propensities for binding diverse biological targets—a descriptor aptly applied to this dihydroquinazolinone core [1]. Its privileged status arises from:
Table 1: Biological Activities of 2,3-Dihydroquinazolin-4(1H)-one Derivatives
Substitution Pattern | Reported Biological Activities | Key Molecular Targets |
---|---|---|
3-Aryl-2-thioxo | Anticonvulsant | GABA receptors |
3-(4-Fluorobenzyl)-2-thioxo | Anticancer | PARP10, apoptosis regulators |
3-Phenyl-2-oxo | Cytotoxic (HCT-116, MCF-7) | LDHA, COX-2 |
3-Alkyl-2-oxo | α-Glucosidase/α-amylase inhibition | Glycolytic enzymes |
Synthetic accessibility further solidifies this scaffold’s utility. Classical routes involve Brønsted acid-catalyzed cyclocondensation of anthranilamide with aldehydes (Scheme 1), while modern green protocols employ:
Scheme 1: General Synthesis via Cyclocondensation Anthranilamide + Aldehyde → Cyclization → 2,3-Dihydroquinazolin-4(1H)-one
These methods enable rapid generation of libraries for biological evaluation, exemplified by anticonvulsant 3-aryl-2-thioxo derivatives active in maximal electroshock (MES) models [7], and cytotoxic dihydroquinazolinones inducing G2/M cell cycle arrest in colon carcinoma [6].
The replacement of the C2 carbonyl oxygen with sulfur generates the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one pharmacophore—a modification with profound implications for bioactivity. This thioamide group:
Thermodynamic studies comparing carbonyl and thioxo derivatives reveal distinct antioxidant pathways. For 3-pentyl-2-thioxo derivatives, sequential proton loss electron transfer (SPLET) dominates in polar media, characterized by low proton affinity (PA = 54.2 kcal/mol) and electron transfer enthalpy (ETE = 23.8 kcal/mol) [5]:
Table 2: Antioxidant Mechanisms of 2-Thioxo Derivatives
Mechanism | Thermodynamic Driver | Key Parameter Values |
---|---|---|
HAT (H-atom transfer) | Low BDE(N-H) | BDE = 78.4 kcal/mol |
SET-PT | Low IP → Low PDE | IP = 138.2 kcal/mol |
SPLET | Low PA → Low ETE | PA = 54.2 kcal/mol |
Molecular docking confirms enhanced target engagement for thioxo derivatives versus oxo analogues. In PARP10 inhibition, 1-thioxo-1,2,4-triazolo[4,3-a]quinazolin-5(1H)-one derivatives exploit thiocarbonyl sulfur for:
This translates to functional superiority in cellular assays, with thioxo derivatives exhibiting IC50 values 3-5-fold lower than carbonyl equivalents against Plk1 PBD [8].
Aliphatic N3-substituents, particularly the pentyl group (-CH2CH2CH2CH2CH3), confer distinct pharmacodynamic and pharmacokinetic advantages to dihydroquinazolinones:
Bioactivity Modulation Mechanisms:
Table 3: Chain Length Effects on Cytotoxicity (HCT-116 Cells)
N3-Substituent | IC50 (µM) | Relative Potency |
---|---|---|
Methyl | >100 | 1× |
Propyl | 63.33 | 1.6× |
Pentyl | 10.08 | 9.9× |
Heptyl | 33.28 | 3.0× |
In cytotoxic dihydroquinazolinones, 3-pentyl derivatives demonstrate exceptional potency against HCT-116 colon carcinoma (IC50 = 10.08 µM) and MCF-7 breast cancer (IC50 = 16.30 µM), outperforming propyl/heptyl analogues by 6-10 fold [6]. This "pentyl effect" arises from optimal filling of hydrophobic enzyme cavities, as confirmed by:
Synthetically, 3-pentyl-2-thioxo derivatives are accessible via:
The pentyl group further enhances blood-brain barrier penetration in anticonvulsant derivatives, demonstrating the scaffold’s adaptability to diverse therapeutic applications through rational side chain engineering [7] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1